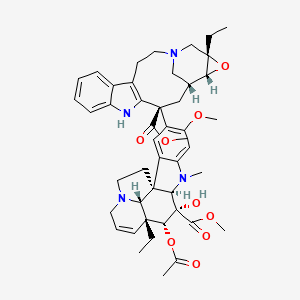

Vinleurosine

Description

Historical Context of Vinca (B1221190) Alkaloid Discovery and Early Mechanistic Hypotheses

The story of the Vinca alkaloids begins not with a search for anticancer agents, but with an investigation into traditional medicine. nih.gov Extracts of Catharanthus roseus were used in folklore medicine, including in Jamaica, for their purported antidiabetic properties. nih.gov In the 1950s, this reputation prompted scientific inquiry. numberanalytics.comijrpr.comnih.gov Researchers, including Canadian scientists Robert Noble and Charles Beer, began to study the plant's extracts. numberanalytics.comijrpr.comnih.gov Their investigations, however, did not validate the hypoglycemic effects. Instead, they observed a significant and unexpected reduction in white blood cells in their test animals, suggesting a cytotoxic effect. nih.gov This serendipitous discovery shifted the research focus towards the plant's potential as a source of anticancer compounds. nih.govresearchgate.net

This led to the isolation of several potent alkaloids, with vinblastine (B1199706) and vincristine (B1662923) being the first to be identified and developed for clinical use in the late 1950s and early 1960s. numberanalytics.comutppublishing.com These compounds were found to be dimeric alkaloids, each composed of two monomeric units: catharanthine (B190766) and vindoline (B23647). aacrjournals.org Early research into their mechanism of action revealed that they were potent inhibitors of mitosis, the process of cell division. nih.govcancerresearchuk.org The prevailing hypothesis was that these alkaloids interfered with the formation of the mitotic spindle, a crucial structure for separating chromosomes during cell division. utppublishing.com This interference was later specified as the disruption of microtubule dynamics. numberanalytics.comnih.gov Microtubules are essential protein filaments that form the mitotic spindle, and the Vinca alkaloids were found to bind to tubulin, the protein subunit of microtubules, thereby preventing their assembly. nih.govnih.gov This disruption of microtubule function leads to cell cycle arrest in the metaphase stage and ultimately triggers apoptosis, or programmed cell death. nih.govresearchgate.net

Vinleurosine's Distinctive Role within the Vinca Alkaloid Class for Mechanistic Investigations

Among the more than 70 alkaloids isolated from Vinca rosea, This compound (B1683062) was identified as one of the four with definite antitumor activity, alongside vinblastine, vincristine, and vinrosidine. aacrjournals.orgscispace.com Chemically, these compounds are closely related, all being complex dimeric alkaloids containing both indole (B1671886) and dihydroindole moieties derived from catharanthine and vindoline. aacrjournals.org However, subtle structural differences between them lead to significant variations in their biological activities and toxicological profiles. nih.gov

This compound, also known as leurosine, quickly became a subject of interest for comparative studies. researchgate.net While it demonstrated antimitotic effects similar to vinblastine and vincristine, its potency and spectrum of activity differed. princeton.edu For instance, early studies showed that this compound had a substantial topical antimitotic effect on the vaginal mucosa of mice. nih.gov This suggested potential applications that might differ from its more systemically administered counterparts.

The close structural similarity yet distinct biological profiles of this compound, vinblastine, and vincristine provided a unique opportunity for researchers to investigate structure-activity relationships. By comparing the effects of these closely related molecules, scientists could begin to understand which parts of the alkaloid structure were crucial for tubulin binding and which were responsible for other biological effects. For example, a 1969 study investigated the biochemical effects of this compound, examining its impact on the biosynthesis of DNA, RNA, and proteins in Sarcoma 180 cells. nih.gov Such studies, comparing the metabolic disruptions caused by different Vinca alkaloids, were instrumental in refining the understanding of their mechanisms beyond simple mitotic arrest. princeton.edu Although the primary mechanism for all Vinca alkaloids relates to tubulin interaction, the differential sensitivities of various tissues and tumor types to each alkaloid suggest a more complex, multifactorial basis for their in vivo effects. nih.gov

Contemporary Academic Research Trajectories and Significance of this compound Studies

In recent years, research on Vinca alkaloids has continued to evolve, and this compound remains a relevant subject of study. One major area of contemporary research is the pursuit of more efficient and sustainable methods for producing these valuable compounds. The low yield of Vinca alkaloids from the plant has driven investigations into semi-synthetic and biotechnological production methods. nih.govaphinfo.com This includes the chemical or enzymatic coupling of the monomeric precursors, catharanthine and vindoline, to form the dimeric alkaloids. aphinfo.comsci-hub.se The study of this compound's formation alongside vinblastine in these synthetic and biosynthetic pathways provides valuable insights into the reaction mechanisms and helps optimize the production of the more clinically prominent alkaloids.

Furthermore, the unique biological properties of this compound continue to be explored. While it was initially considered too toxic for widespread clinical use, its distinct effects warrant further investigation. researchgate.net Modern analytical techniques, such as high-performance liquid chromatography-electrospray ionization-mass spectrometry (HPLC-ESI-MS), allow for the precise identification and quantification of this compound and other alkaloids in plant extracts and biological samples, facilitating more detailed pharmacological studies. aphinfo.comsci-hub.se

Recent research has also begun to explore novel therapeutic applications for Vinca alkaloids, including potential neuroprotective properties. researchgate.net Although this research is in its early stages, it highlights the potential for these compounds beyond their traditional role as anticancer agents. The ongoing study of the entire family of Vinca alkaloids, including this compound, is crucial for uncovering new therapeutic possibilities and for developing improved analogues with enhanced efficacy and reduced side effects. researchgate.netontosight.ai The continued investigation of this compound, with its unique characteristics, contributes to a more comprehensive understanding of this important class of natural products and their potential to address a range of medical challenges.

Structure

2D Structure

Properties

Molecular Formula |

C46H56N4O9 |

|---|---|

Molecular Weight |

809.0 g/mol |

IUPAC Name |

methyl (13S,15R,16R,18S)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |

InChI |

InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36-,37+,38-,39-,42-,43+,44-,45+,46+/m1/s1 |

InChI Key |

LPGWZGMPDKDHEP-HLTPFJCJSA-N |

SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Isomeric SMILES |

CC[C@]12CN3CCC4=C([C@](C[C@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

Canonical SMILES |

CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41 |

solubility |

In water, 7.56X10-3 mg/L at 25 °C (est) |

vapor_pressure |

6.23X10-26 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Mechanistic Elucidation of Vinleurosine Action at the Molecular and Cellular Levels

Tubulin Interaction Dynamics and Microtubule Destabilization Mechanisms

The foundational action of vinleurosine (B1683062) occurs through its direct interaction with tubulin, the protein subunit of microtubules. pharmacy180.com This interaction initiates a series of events that destabilize the highly dynamic microtubule network, which is essential for various cellular functions. nih.gov

Analysis of this compound Binding Sites on Alpha-Beta Tubulin Dimers

Microtubules are polymers assembled from αβ-tubulin heterodimers. thermofisher.com this compound, characteristic of vinca (B1221190) alkaloids, targets these fundamental building blocks. Research has identified that this compound binds to a specific region on the β-tubulin subunit, a site commonly referred to as the "Vinca-binding domain". nih.govwikipedia.org This binding site is located at the interface between two tubulin heterodimers, a strategic position to interfere with the longitudinal association of dimers required for microtubule elongation. researchgate.net The binding of this compound to soluble tubulin is a rapid and reversible process that induces a significant conformational change in the tubulin dimer. nih.gov This structural alteration is a key step in its mechanism of action. There are several major drug-binding sites on the tubulin dimer, and the Vinca site is distinct from those for other agents like colchicine (B1669291) and taxol. researchgate.net

Table 1: Characteristics of the this compound Binding Site on Tubulin

| Feature | Description | Source(s) |

|---|---|---|

| Target Subunit | β-tubulin subunit of the αβ-tubulin heterodimer. | nih.govwikipedia.org |

| Location | At the inter-dimer interface, affecting protofilament elongation. | researchgate.net |

| Binding Nature | The interaction is rapid and reversible. | nih.gov |

| Consequence | Induces a conformational change in the tubulin protein. | nih.gov |

| Specificity | Distinct from the colchicine and paclitaxel (B517696) binding sites. | researchgate.netresearchgate.net |

Inhibition of Tubulin Polymerization and Microtubule Assembly Processes

Microtubules exist in a state of dynamic instability, continuously undergoing phases of polymerization (growth) and depolymerization (shrinkage). nih.gov This process is critical for their function. This compound potently disrupts this equilibrium by binding to tubulin dimers and preventing their polymerization into microtubules. pharmacy180.comscribd.com The conformational change induced by this compound binding renders the tubulin dimer incapable of incorporating into the growing end of a microtubule, effectively capping the polymer and halting its assembly. nih.gov

At relatively high concentrations, vinca alkaloids lead to a net decrease in the microtubule polymer mass through depolymerization. nih.gov However, even at low concentrations, they exert a powerful effect by suppressing the dynamic instability of microtubules. nih.gov This suppression involves reducing both the rate and extent of microtubule growth and shortening events. nih.gov By dampening these dynamics, this compound renders the microtubules non-functional, even if they are not completely depolymerized. nih.govnih.gov

Table 2: Comparative Effects of Vinca Alkaloids on Microtubule Dynamics

| Vinca Alkaloid | Primary Effect on Microtubule Dynamics | Consequence | Source(s) |

|---|---|---|---|

| Vinblastine (B1199706) | Strongly suppresses the rate and extent of microtubule shortening. | Inhibition of polymerization, mitotic block. | nih.gov |

| Vinorelbine (B1196246) | Suppresses the rate and extent of microtubule growing events. | Inhibition of polymerization, mitotic block. | nih.gov |

| Vinflunine (B192657) | Suppresses the rate and extent of microtubule growing events. | Inhibition of polymerization, mitotic block. | nih.gov |

| This compound | Binds tubulin and prevents polymerization and assembly. | Mitotic spindle destruction. | pharmacy180.comscribd.com |

Characterization of this compound-Induced Tubulin Aggregate Formation

A significant consequence of the interaction between this compound and tubulin is the formation of aberrant, non-functional tubulin aggregates. nih.gov Instead of assembling into organized, linear protofilaments that form the microtubule wall, the this compound-tubulin complexes tend to self-associate into paracrystalline structures. researchgate.net These can take the form of spirals, rings, or other irregular aggregates. researchgate.net This process diverts the pool of soluble tubulin away from productive microtubule assembly. The formation of these aggregates is a direct result of the conformational changes induced in tubulin upon drug binding, which exposes new surfaces for improper lateral associations. nih.gov The presence of these tubulin aggregates within the cell is a hallmark of exposure to vinca-domain ligands. researchgate.net

This compound's Impact on Cellular Microtubule Networks

The molecular interactions with tubulin translate into profound effects on the entire cellular microtubule network, disrupting processes critical for cell division and survival during all phases of the cell cycle. thermofisher.comnih.gov

Disruption of Mitotic Spindle Formation and Function

The most well-characterized cellular effect of this compound is the disruption of mitosis. scribd.com Microtubules are the primary constituents of the mitotic spindle, the intricate machinery responsible for accurately segregating chromosomes into two daughter cells during cell division. thermofisher.com The proper function of the mitotic spindle is exquisitely sensitive to microtubule dynamics. nih.gov

By suppressing these dynamics, this compound prevents the formation of a functional bipolar spindle. scribd.comnih.gov Cells entering mitosis in the presence of the compound form aberrant or collapsed spindles. nih.gov This failure to assemble a proper spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism, which halts the cell cycle at the transition from metaphase to anaphase. pharmacy180.comnih.gov The chromosomes, unable to be properly aligned and segregated, lead to a prolonged mitotic arrest, which often culminates in programmed cell death. nih.govpatsnap.com

Effects on Interphase Microtubule Organization and Intracellular Transport Systems

Beyond their role in mitosis, microtubules form a dynamic network during interphase that functions as a cytoskeleton, maintaining cell shape and acting as tracks for intracellular transport. vanderbilt.eduirbbarcelona.org This network is essential for moving organelles, vesicles, and protein complexes throughout the cell, powered by motor proteins like kinesins and dyneins. nih.gov

This compound also disrupts this vital interphase microtubule network. nih.gov The depolymerization and suppression of dynamics affect the integrity of these tracks, thereby impairing intracellular transport. patsnap.com This can lead to a variety of cellular stresses, including the mislocalization of organelles and the disruption of signaling pathways that rely on microtubule-based trafficking. nih.govnih.gov For certain cell types, such as primary acute lymphoblastic leukemia cells, these non-mitotic, interphase effects are a significant component of the compound's cytotoxic action, leading to cell death without the cell necessarily entering mitosis. nih.gov

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Vincristine (B1662923) |

| Vinblastine |

| α-tubulin |

| β-tubulin |

| Colchicine |

| Paclitaxel (Taxol) |

| Vinorelbine |

| Vinflunine |

| Kinesin |

Molecular Interactions Beyond Tubulin: Microtubule-Associated Proteins (MAPs) and Other Regulatory Elements

While the primary molecular target of this compound, a dimeric vinca alkaloid, is tubulin, its mechanism of action extends to interactions with other crucial regulatory proteins. These interactions, particularly with microtubule-associated proteins (MAPs) and the calcium-binding protein calmodulin, contribute to the broader cellular effects of this class of compounds.

The interaction between this compound and Microtubule-Associated Proteins (MAPs) is not characterized by direct binding but rather by an indirect modulation that influences microtubule stability and dynamics. Research indicates that the presence of MAPs is a critical factor for some of the characteristic cellular effects induced by vinca alkaloids.

The formation of spiral aggregates of tubulin, a hallmark of vinca alkaloid action, has been shown to be dependent on the presence of MAPs. nih.gov In this context, MAPs are thought to function as polycations, facilitating the assembly of these aberrant structures. nih.gov This suggests that the efficacy of vinca alkaloids in disrupting the microtubule network is not solely a consequence of their binding to tubulin but is also influenced by the existing cellular milieu of MAPs.

Furthermore, the expression levels of certain MAPs can influence cellular sensitivity to vinca alkaloids. For instance, increased expression of MAP4, a protein that stabilizes microtubules, has been associated with a decreased sensitivity to microtubule-depolymerizing agents, including vinca alkaloids. aacrjournals.orgaacrjournals.org This finding implies that MAP4 can counteract the depolymerizing effects of these drugs, thereby reducing their efficacy. aacrjournals.org This interplay underscores the importance of the cellular protein landscape in determining the ultimate pharmacological response to vinca alkaloids like this compound.

One proposed indirect mechanism involves the interaction of vinca alkaloids with calmodulin, which in turn can lead to the release of other MAPs, such as MAP6 (also known as Stable Tubule Only Polypeptide or STOP), from their association with microtubules. researchgate.net This release of a stabilizing MAP would further contribute to the microtubule destabilization characteristic of vinca alkaloid activity.

Table 1: Influence of MAPs on Vinca Alkaloid Action

| Interacting Protein | Role in Vinca Alkaloid Action | Observed Effect |

| Microtubule-Associated Proteins (general) | Essential for the formation of vinca-induced tubulin spirals. | Act as polycations to facilitate spiral formation. nih.gov |

| MAP4 | Modulates cellular sensitivity to vinca alkaloids. | Increased expression is linked to decreased sensitivity. aacrjournals.orgaacrjournals.org |

| MAP6 (STOP) | Indirectly modulated through calmodulin interaction. | Vinca alkaloid binding to calmodulin can lead to the release of MAP6 from microtubules. researchgate.netumanitoba.ca |

A significant aspect of the molecular action of vinca alkaloids beyond tubulin is their interaction with calmodulin (CaM), a ubiquitous calcium-sensing protein that regulates a multitude of cellular processes. researchgate.netd-nb.info Several studies have demonstrated that vinca alkaloids can bind to calmodulin, and this interaction can inhibit calmodulin's ability to bind to its target proteins. umanitoba.caresearchgate.netresearchgate.net

Thermodynamic studies with the vinca alkaloid derivative vinorelbine have shown that it possesses two binding sites on the C-domain of calmodulin. researchgate.net The binding of vinca alkaloids to calmodulin is a notable finding, as it suggests a mechanism by which these compounds can exert effects independent of their direct action on microtubules.

The functional consequence of this interaction is particularly relevant to the modulation of MAPs. For example, research has shown that the vinca alkaloid vinflunine is a more effective inhibitor of the binding of the MAP known as Stable Tubule Only Polypeptide (STOP) to calmodulin than vinblastine is. umanitoba.ca By interfering with the calmodulin-STOP interaction, vinca alkaloids can influence the stability of microtubules, as STOP proteins are known to prevent microtubule disassembly. umanitoba.ca This provides a clear example of how the anti-calmodulin activity of vinca alkaloids can synergize with their anti-tubulin effects.

The affinity of various vinca alkaloids for calmodulin is in a similar range to their affinity for tubulin, suggesting that the anti-calmodulin effects could be pharmacologically relevant. researchgate.net This interaction with a key cellular regulator like calmodulin expands the known mechanistic scope of vinca alkaloids, including this compound, beyond simple microtubule disruption.

Table 2: Interaction of Vinca Alkaloids with Calmodulin

| Vinca Alkaloid | Target Protein | Key Findings |

| Vinorelbine | Calmodulin | Binds to two sites on the C-domain of calmodulin. researchgate.net |

| Vinflunine | Calmodulin | Acts as an inhibitor of the calmodulin-STOP protein interaction. umanitoba.ca |

| Vinblastine | Calmodulin | Interacts with calmodulin, but is a less potent inhibitor of the calmodulin-STOP interaction compared to vinflunine. umanitoba.ca |

Cellular and Molecular Responses to Vinleurosine Exposure

Cell Cycle Regulatory Perturbations Induced by Vinleurosine (B1683062)

The cell cycle is a highly regulated process that ensures the faithful replication and segregation of genetic material. nih.gov Its progression is governed by checkpoints that monitor the completion and accuracy of key events. wikipedia.orgnih.gov this compound disrupts this orderly progression by targeting microtubule function, which is critical for the formation of the mitotic spindle during the M phase.

Exposure to this compound leads to a potent block in the G2/M phase of the cell cycle. epo.orgncats.io The primary mechanism underlying this mitotic arrest is the compound's interaction with tubulin, the protein subunit of microtubules. Like other Vinca (B1221190) alkaloids, this compound inhibits microtubule polymerization. This disruption prevents the formation of a functional mitotic spindle, a complex microtubular structure essential for the alignment and separation of chromosomes during mitosis. Without a properly formed spindle, the cell cannot proceed through metaphase, leading to an arrest at the G2/M transition. epo.org

The cellular response to Vinca alkaloids can be dependent on the specific phase of the cell cycle in which the cell encounters the compound. nih.gov Studies on the related Vinca alkaloid, vincristine (B1662923), have demonstrated that cells in different phases exhibit distinct fates. nih.gov Cells that are in the G1 phase when exposed to the drug may undergo apoptosis directly, a phenomenon termed "interphase death," without progressing through the cell cycle. nih.gov Conversely, cells that are already in the S or G2/M phases tend to proceed to mitosis, where they are arrested due to the disruption of the mitotic spindle, and subsequently undergo apoptosis. nih.gov This suggests that the cytotoxic effects of these compounds are multimodal, targeting microtubules which are crucial during both interphase and mitosis. nih.gov

The arrest of the cell cycle at the G2/M phase is an active process mediated by cellular surveillance systems known as checkpoints. wikipedia.orgnih.gov The spindle assembly checkpoint, a critical component of the G2/M checkpoint, is activated in response to defects in mitotic spindle formation or the improper attachment of chromosomes to the spindle. lumenlearning.com By disrupting microtubule dynamics, this compound triggers this checkpoint.

The checkpoint machinery involves a complex interplay of proteins. Key regulators include cyclin-dependent kinases (CDKs), whose activities are controlled by binding to regulatory proteins called cyclins. nih.govkhanacademy.org The cyclin B-CDK1 complex is particularly important for entry into mitosis. nih.gov Checkpoint activation in response to spindle damage prevents the full activation of this complex, thereby halting progression into anaphase and leading to mitotic arrest. lumenlearning.com In response to cellular stress, including that induced by DNA damage or mitotic spindle disruption, signaling pathways involving kinases such as ATM and Chk1/Chk2 can be activated, which in turn can lead to the stabilization of tumor suppressor proteins like p53. kyushu-u.ac.jpunclineberger.org These pathways enforce the cell cycle block, providing time for repair or, if the damage is irreparable, signaling for apoptosis. nih.govkyushu-u.ac.jp

Table 1: Summary of Cell Cycle Responses to this compound

| Response | Mechanism | Cell Cycle Phase | Key Regulators |

| Mitotic Arrest | Inhibition of tubulin polymerization, disruption of mitotic spindle formation. epo.org | G2/M Phase | Spindle Assembly Checkpoint |

| Phase-Dependent Cytotoxicity | Induction of "interphase death" or arrest followed by apoptosis. nih.gov | G1 or S/G2/M | Microtubule dynamics |

| Checkpoint Activation | Detection of spindle damage, preventing anaphase onset. wikipedia.orgnih.gov | G2/M Transition | Cyclin B-CDK1, p53, ATM, Chk1/Chk2 nih.govkyushu-u.ac.jpunclineberger.org |

Cell Cycle Phase-Dependent Induction of Cellular Responses

Apoptosis Induction Pathways Triggered by this compound

Prolonged mitotic arrest or significant cellular damage induced by this compound ultimately leads to the activation of apoptosis, or programmed cell death. mdpi.com This is a controlled process that results in the dismantling of the cell without inducing an inflammatory response. mdpi.com Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathway. thermofisher.com this compound, through the cellular stress it causes, primarily engages the intrinsic pathway. creative-diagnostics.com

The intrinsic pathway of apoptosis is triggered by various intracellular stress signals, such as DNA damage, oxidative stress, or, in this case, sustained mitotic arrest. thermofisher.comcreative-diagnostics.com This pathway is centrally regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic (e.g., Bcl-2) and pro-apoptotic (e.g., BAX, BAK) members. creative-diagnostics.comnih.gov The balance between these opposing factions at the mitochondrial membrane determines the cell's fate. nih.gov Cellular stress shifts this balance in favor of the pro-apoptotic members, initiating the downstream events of the apoptotic cascade. nih.gov

A critical, often irreversible, step in the intrinsic apoptotic pathway is Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govwikipedia.orgnumberanalytics.com The activation and oligomerization of pro-apoptotic proteins like BAX and BAK on the outer mitochondrial membrane lead to the formation of pores. wikipedia.orgnumberanalytics.com

This permeabilization allows for the release of proteins normally sequestered in the mitochondrial intermembrane space into the cytosol. wikipedia.orgnumberanalytics.com The most crucial of these is Cytochrome c. nih.govmdpi.comnih.gov Once in the cytosol, Cytochrome c binds to a protein called Apoptotic Protease Activating Factor-1 (Apaf-1). creative-diagnostics.commdpi.com This binding, in the presence of ATP, triggers the assembly of a large multi-protein complex known as the apoptosome. creative-diagnostics.comnih.gov The apoptosome then recruits and activates an initiator caspase, Caspase-9. Activated Caspase-9 proceeds to activate effector caspases, such as Caspase-3, which execute the final phase of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of cell death. mdpi.comcreative-diagnostics.com

Activation of the Intrinsic Apoptosis Pathway

Caspase Cascade Activation: Initiator and Executioner Caspases

Apoptosis, or programmed cell death, is executed by a family of cysteine proteases known as caspases. This process is organized into a hierarchical cascade involving initiator and executioner caspases. bdvets.org Initiator caspases, such as caspase-8 and caspase-9, are activated in response to specific pro-apoptotic signals. nih.gov The extrinsic (death receptor) pathway typically activates caspase-8, while the intrinsic (mitochondrial) pathway activates caspase-9. nih.govmdpi.com Activation of initiator caspases occurs when they are brought into close proximity, often facilitated by large protein complexes, which allows them to auto-proteolyze and become active. nih.gov

Once activated, initiator caspases cleave and activate the executioner caspases, primarily caspase-3, caspase-6, and caspase-7. nih.gov These executioner caspases are responsible for the systematic dismantling of the cell by cleaving a multitude of structural and regulatory proteins, leading to the characteristic morphological changes of apoptosis. nih.gov While it is understood that vinca alkaloids induce apoptosis, the specific initiator and executioner caspases directly activated by this compound exposure and the precise sequence of their activation are not detailed in the available research.

Involvement of the Extrinsic Apoptosis Pathway

The extrinsic pathway of apoptosis is initiated by signals from outside the cell. nih.govthermofisher.com This pathway is triggered when extracellular molecules, known as death ligands (e.g., Tumor Necrosis Factor [TNF]-α, Fas Ligand [FasL]), bind to their corresponding death receptors on the cell surface. nih.govcreative-diagnostics.com This binding event is a critical first step in transmitting the death signal across the plasma membrane. creative-diagnostics.com

Death Receptor Signaling and Death-Inducing Signaling Complex (DISC) Formation

Upon ligand binding, death receptors undergo a conformational change and trimerize. biorxiv.org This clustering creates a docking site for adaptor proteins, most notably the Fas-Associated Death Domain (FADD). wikipedia.orgtaylorandfrancis.com FADD, in turn, recruits multiple molecules of procaspase-8. researchgate.net The resulting multiprotein assembly at the receptor is called the Death-Inducing Signaling Complex (DISC). nih.govwikipedia.orgnih.gov Within the DISC, the high concentration of procaspase-8 molecules facilitates their dimerization and auto-catalytic activation, which then initiates the caspase cascade. wikipedia.org The specific role of this compound in modulating death receptor expression or influencing the formation and stability of the DISC has not been elucidated in the provided search results.

Mechanistic Crosstalk between Intrinsic and Extrinsic Apoptotic Pathways

The extrinsic and intrinsic apoptotic pathways are not isolated but are interconnected through significant crosstalk, which serves to amplify the death signal. nih.gov A primary molecular link between the two is the protein Bid (BH3 interacting-domain death agonist). nih.govresearchgate.net In what is a key amplification loop, caspase-8, activated via the extrinsic pathway, can cleave Bid into a truncated form, tBid. bdvets.orgmdpi.com

tBid then translocates to the mitochondria, where it acts as a trigger for the intrinsic pathway. bdvets.org It promotes the activation of pro-apoptotic Bcl-2 family proteins (Bax and Bak), leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspase-9. researchgate.netresearchgate.net This mechanism allows a signal that originated from the extrinsic pathway to fully engage the mitochondrial-dependent apoptotic machinery. researchgate.net The specific influence of this compound on the cleavage of Bid or other crosstalk mechanisms remains undefined.

Advanced Research on Vinleurosine Resistance Mechanisms

Role of ATP-Binding Cassette (ABC) Transporters in Vinleurosine (B1683062) Efflux

A primary mechanism of resistance to many chemotherapy drugs, including the vinca (B1221190) alkaloid class to which this compound belongs, is the increased efflux of the drug from cancer cells, which reduces its intracellular concentration to sub-therapeutic levels. nih.gov This process is primarily mediated by a superfamily of membrane proteins known as ATP-binding cassette (ABC) transporters, which use the energy from ATP hydrolysis to actively pump substrates out of the cell. nih.govnih.govmdpi.com

P-glycoprotein (Pgp), also known as Multidrug Resistance Protein 1 (MDR1) or ABCB1, is the most well-characterized ABC transporter implicated in multidrug resistance (MDR). numberanalytics.com Overexpression of Pgp is a common feature in resistant cancer cells and is linked to poor treatment outcomes. aacrjournals.orgiiarjournals.org Pgp has a broad substrate specificity and is known to transport large, hydrophobic, and often positively charged molecules. nih.gov

Vinca alkaloids, including vincristine (B1662923) and vinblastine (B1199706), are established substrates for Pgp. numberanalytics.comiiarjournals.org The transporter recognizes these compounds and actively expels them from the cell, thereby preventing them from reaching their intracellular target, tubulin. iiarjournals.org This efflux mechanism is a major cause of acquired resistance to this class of drugs. nih.gov While research often focuses on the more common vinca alkaloids, the structural similarity of this compound suggests it is also susceptible to Pgp-mediated efflux. nih.gov Studies have shown that inhibiting Pgp can restore intracellular drug accumulation and reverse resistance to vinca alkaloids in Pgp-overexpressing cell lines. numberanalytics.com

Besides Pgp, other members of the ABC transporter superfamily, specifically the Multidrug Resistance-Associated Proteins (MRPs), contribute to the resistance phenotype. mdpi.comnih.gov The MRP family, part of the ABCC subfamily, includes several transporters capable of effluxing a wide range of anticancer drugs. nih.govmdpi.com

MRP1 (ABCC1) is particularly relevant as it confers resistance to a spectrum of natural product drugs, including vinca alkaloids and anthracyclines. nih.govmdpi.com Unlike Pgp, MRP1 preferentially transports organic anionic drugs and compounds conjugated to glutathione (B108866) (GSH), glucuronate, or sulfate (B86663). nih.goviiarjournals.org However, it can also transport neutral, unconjugated drugs like vinca alkaloids through a co-transport mechanism with free GSH. mdpi.comoncotarget.com Cellular depletion of GSH has been shown to decrease MRP1-mediated resistance to these drugs. mdpi.com Other MRPs, such as MRP2 (ABCC2), share substrate specificities with MRP1 and are also implicated in chemoresistance. mdpi.com The overexpression of these transporters in tumor cells presents an additional hurdle for therapies involving this compound and other vinca alkaloids. iiarjournals.org

Table 1: Key ABC Transporters in Vinca Alkaloid Resistance This table summarizes the primary ABC transporters, their corresponding genes, and their established roles in mediating resistance to vinca alkaloids.

| Transporter | Gene | Subfamily | Role in Vinca Alkaloid Resistance |

| P-glycoprotein (Pgp, MDR1) | ABCB1 | ABCB | Primary efflux pump for a wide range of hydrophobic drugs, including vinca alkaloids. iiarjournals.orgnih.gov |

| MRP1 | ABCC1 | ABCC | Transports vinca alkaloids, often via co-transport with glutathione (GSH). mdpi.comoncotarget.com |

| MRP2 | ABCC2 | ABCC | Shares similar substrate specificity with MRP1 and contributes to resistance. mdpi.com |

| BCRP | ABCG2 | ABCG | Efflux pump implicated in resistance to various chemotherapeutics; may play a role in vinca alkaloid resistance. nih.govmdpi.com |

P-glycoprotein (Pgp) Mediated Multidrug Resistance to this compound

Tubulin Alterations and Modifications Associated with Resistance

This compound, like all vinca alkaloids, exerts its cytotoxic effect by binding to β-tubulin and disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division. aacrjournals.orgaging-us.com Resistance can arise from alterations to tubulin itself, which can reduce the drug's binding affinity or otherwise affect microtubule stability, rendering the drug less effective. aacrjournals.orgmdpi.com

Tubulin exists as a heterodimer of α- and β-tubulin subunits, each of which is encoded by multiple genes, giving rise to different isotypes. The expression of specific tubulin isotypes can vary between tissues and can be altered in cancer cells, particularly in drug-resistant phenotypes.

Changes in the composition of β-tubulin isotypes are a key mechanism of resistance. Overexpression of certain isotypes, such as βIII-tubulin, is frequently associated with resistance to anti-tubulin agents, including both vinca alkaloids and taxanes. Microtubules containing βIII-tubulin have different dynamic properties and may have a lower binding affinity for these drugs. Conversely, studies in vinca alkaloid-resistant leukemia cell lines have demonstrated a decreased expression of class III β-tubulin, alongside other complex changes, indicating that the specific isotype profile contributing to resistance can be cell-type dependent. aging-us.com Mutations in the β-tubulin gene that alter the drug-binding site can also confer resistance, although this is a less common mechanism than changes in isotype expression. aging-us.com

These PTMs include acetylation, detyrosination, polyglutamylation, and polyglycylation, among others. Alterations in the patterns of these PTMs are a hallmark of cancer and can contribute to drug resistance. mdpi.com For example, acetylation of α-tubulin is associated with more stable microtubules, which could potentially resist the depolymerizing effects of vinca alkaloids. Research on vincristine-resistant leukemia cells revealed significant post-translational changes in class I β-tubulin, highlighting the importance of PTMs in the resistance mechanism. aging-us.com These modifications can affect microtubule dynamics and their interactions with microtubule-associated proteins (MAPs), further influencing the cell's sensitivity to tubulin-binding agents.

Table 2: Tubulin Modifications Associated with Drug Resistance This table outlines various alterations to tubulin that have been linked to resistance against microtubule-targeting agents.

| Modification Type | Description | Implication in Resistance |

| Isotype Composition | Changes in the expression levels of different α- and β-tubulin isotypes (e.g., βIII-tubulin). | Alters microtubule dynamics and drug-binding affinity. |

| Point Mutations | Genetic mutations in tubulin genes leading to amino acid changes. aging-us.com | Can directly alter the drug-binding site, preventing interaction. aging-us.com |

| Acetylation | The addition of an acetyl group to a lysine (B10760008) residue (K40) on α-tubulin. | Generally associated with increased microtubule stability, which may counteract drug effects. |

| Detyrosination | The removal of the C-terminal tyrosine from α-tubulin. | Creates more stable microtubules that are resistant to depolymerization. |

| Polyglutamylation | The addition of a chain of glutamate (B1630785) residues to the C-terminal tail of tubulin. | Modulates microtubule structure and interaction with MAPs, affecting stability and function. |

| Polyglycylation | The addition of a chain of glycine (B1666218) residues to the C-terminal tail of tubulin. | Similar to polyglutamylation, affects microtubule properties and interactions. |

Structural and Functional Changes in Tubulin Isoforms

Modulation of Apoptotic Signaling Pathways in this compound-Resistant Cellular Models

Apoptosis, or programmed cell death, is the ultimate fate of cancer cells successfully targeted by chemotherapy. aacrjournals.orgmdpi.com Vinca alkaloids trigger apoptosis by inducing a prolonged mitotic arrest, which activates intrinsic (mitochondrial) cell death pathways. aacrjournals.org Evasion of apoptosis is a critical hallmark of cancer and a major mechanism of drug resistance. numberanalytics.commdpi.com Resistant cells can acquire defects in these signaling pathways, allowing them to survive despite drug-induced damage.

The intrinsic apoptotic pathway is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. mdpi.com This family includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) that prevent cell death, and pro-apoptotic members (e.g., Bax, Bak, Noxa) that promote it. iiarjournals.org The balance between these opposing factions determines whether a cell lives or dies. iiarjournals.org In response to vinca alkaloids, mitotic arrest leads to the inactivation of anti-apoptotic proteins and the activation of pro-apoptotic proteins, causing mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of effector caspases (like caspase-3 and -7) that execute cell death. aging-us.com

In resistant cellular models, this critical link between mitotic arrest and apoptosis is often severed. Studies on vinflunine-resistant leukemia cells have shown that resistance is associated with increased levels of the anti-apoptotic proteins Bcl-2 and Bfl-1/A1. aging-us.com Overexpression of Bcl-2 or Mcl-1 can block the apoptotic cascade, allowing cells to survive treatment with vinca alkaloids. Furthermore, some combination therapies can inadvertently inhibit vincristine's efficacy by causing a cell-cycle arrest that prevents the necessary phosphorylation and inactivation of Bcl-2 and Bcl-xL. nih.gov Therefore, the modulation of these apoptotic regulators, particularly the overexpression of anti-apoptotic Bcl-2 family members, represents a crucial mechanism by which cancer cells develop resistance to this compound and other vinca alkaloids. mdpi.com

Preclinical Strategies for Circumventing this compound Resistance

The clinical efficacy of Vinca alkaloids, including this compound, is often hampered by the development of multidrug resistance (MDR). mdpi.com A primary mechanism underlying this resistance is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp/MDR1), which functions as a drug efflux pump, reducing the intracellular concentration of the chemotherapeutic agent. mdpi.commdpi.comwikipedia.org Consequently, a significant focus of preclinical research has been the development of strategies to bypass or neutralize these resistance mechanisms. These approaches primarily involve the use of resistance modulators like P-gp inhibitors, synergistic combination therapies, and innovative drug delivery systems. nih.govscirp.orgresearchgate.net

P-glycoprotein (P-gp) Inhibitors

One of the most direct strategies to combat P-gp-mediated resistance is the co-administration of compounds that inhibit the function of this efflux pump. scirp.org These inhibitors can act competitively or non-competitively to block the pump, thereby increasing the intracellular accumulation and restoring the cytotoxic efficacy of Vinca alkaloids. scielo.br While several generations of P-gp inhibitors have been developed, many early-generation compounds failed in clinical trials due to their own toxicity or adverse interactions. nih.gov

Recent research has focused on discovering more potent and less toxic P-gp inhibitors. For instance, computational design and subsequent synthesis have led to the identification of piperine (B192125) analogs that can effectively reverse vincristine resistance in MDR cancer cell lines. nih.gov These findings highlight a promising avenue for resensitizing resistant tumors to Vinca alkaloids like this compound.

Table 1: Preclinical Efficacy of P-gp Inhibitors in Reversing Vinca Alkaloid Resistance This table presents data from studies on Vinca alkaloids structurally related to this compound, demonstrating the potential of P-gp inhibition as a strategy.

| P-gp Inhibitor | Vinca Alkaloid | Cell Line | Key Finding |

|---|---|---|---|

| Piperine Analog 3 | Vincristine | KB ChR 8-5 (P-gp overexpressing) | Caused complete reversal of vincristine resistance and acted as a competitive inhibitor of P-gp. nih.gov |

| Verapamil | Vincristine | SKMES-1/ADR, T24V (MDR cell lines) | Restored cellular drug levels, suggesting P-gp mediated resistance was overcome. |

| Cyclosporin A | Vincristine | OAW42-A, OAW42-A1 (MDR cell lines) | Resulted in complete restoration of cellular drug accumulation in resistant cells. |

Combination Therapies

Combining therapeutic agents is a cornerstone of cancer treatment, with the goal of achieving synergistic effects, overcoming resistance, and targeting multiple oncogenic pathways simultaneously. In the context of this compound resistance, combination strategies involve pairing it with another agent that either possesses a different mechanism of action or can counteract the specific resistance pathway.

Preclinical studies have demonstrated the potential of this approach. For example, combining the phosphodiesterase inhibitor sildenafil (B151) with vincristine has been shown to synergistically enhance anticancer activity against castration-resistant prostate cancer models. The sildenafil potentiated vincristine-induced mitotic arrest and mitochondrial damage. Similarly, combining natural products that can modulate MDR pathways with conventional chemotherapeutics is an area of active investigation. Quercetin, for instance, has been shown to inhibit P-gp function and expression, thereby increasing the efficacy of drugs like vincristine in resistant breast cancer cells.

Table 2: Examples of Preclinical Combination Therapies to Overcome Vinca Alkaloid Resistance Data from related Vinca alkaloids is used to illustrate the strategy's potential applicability to this compound.

| Combination Agent | Vinca Alkaloid | Cancer Model | Outcome of Combination |

|---|---|---|---|

| Sildenafil | Vincristine | Castration-Resistant Prostate Cancer (In vitro & Xenograft) | Synergistically potentiated mitotic arrest and mitochondrial damage; suppressed tumor growth. |

| Quercetin | Vincristine | Breast Cancer Stem Cells | Significantly reduced ABCB1/P-gp expression and eliminated cancer stem cells. |

| Onalespib (HSP90 Inhibitor) | Cisplatin (Illustrative of combination principle) | Ovarian and Head & Neck Cancer Cells | Restored therapeutic activity and enhanced antiproliferative and apoptotic effects of the chemotherapeutic drug. |

Novel Drug Delivery Systems (NDDS)

Advanced drug delivery systems, particularly those based on nanotechnology, offer a sophisticated method to circumvent drug resistance. researchgate.netnih.gov By encapsulating a drug like this compound within a nanocarrier, such as a liposome (B1194612) or a polymeric nanoparticle, it is possible to alter the drug's pharmacokinetic profile and bypass efflux pump recognition at the cell membrane. acmgloballab.comnptel.ac.in These carriers can protect the drug from degradation, increase its circulation time, and potentially target it to tumor tissue through passive or active mechanisms. nih.gov

A successful example of this strategy is the development of a liposomal formulation of vincristine (vincristine sulfate liposome injection, VSLI). nih.gov Preclinical studies in xenograft models showed that this formulation allowed for a higher maximum tolerated dose and exhibited superior antitumor activity compared to standard vincristine. nih.gov The liposomal delivery system increased the drug's circulation time and enhanced its accumulation in target tissues, effectively widening the therapeutic window. nih.gov This approach represents a powerful preclinical strategy for improving the efficacy of Vinca alkaloids in the face of resistance.

Table 3: Preclinical Performance of a Novel Drug Delivery System for Vinca Alkaloids

| Drug Formulation | Cancer Model | Key Advantage Over Standard Drug |

|---|---|---|

| Vincristine Sulfate Liposome Injection (VSLI) | Namwala Xenograft Tumors in Mice | Higher maximum tolerated dose (2.5 mg/kg vs. 1.5 mg/kg for standard vincristine). nih.gov |

| Vincristine Sulfate Liposome Injection (VSLI) | Namwala Xenograft Tumors in Mice | Demonstrated superior, dose-dependent tumor growth suppression. nih.gov |

| Vincristine Sulfate Liposome Injection (VSLI) | General Preclinical Models | Increased circulation time and optimized delivery of the active drug to target tissues. nih.gov |

Biosynthetic Pathways and Sustainable Production Strategies for Vinleurosine

Elucidation of Vinleurosine (B1683062) Biosynthesis in Catharanthus roseus

The biosynthesis of this compound in the Madagascar periwinkle (Catharanthus roseus) is a complex process involving numerous enzymatic steps and strict spatial and temporal regulation within the plant. frontiersin.orgnih.gov The pathway is a branch of the larger terpenoid indole (B1671886) alkaloid (TIA) metabolic network. frontiersin.orgmicrobiologyjournal.org

The formation of dimeric alkaloids like this compound is a result of the coupling of two monomeric precursors, vindoline (B23647) and catharanthine (B190766). researchgate.netnumberanalytics.com A key enzymatic step in this process is catalyzed by a class III peroxidase (PRX1), which facilitates the dimerization of vindoline and catharanthine to form α-3',4'-anhydrovinblastine (AVLB). researchgate.netmdpi.com AVLB is a direct precursor to vinblastine (B1199706), and by extension, related compounds like this compound. researchgate.netresearchgate.net

The biosynthesis of the monomeric precursors themselves is a lengthy and complex process. The pathway to vindoline from tabersonine (B1681870) involves at least seven distinct enzymatic reactions. researchgate.net Some of the key enzymes identified in the vindoline branch include:

Tabersonine 16-hydroxylase (T16H2)

Tabersonine 3-oxygenase (T3O) mdpi.commdpi.com

Tabersonine 3-reductase (T3R) mdpi.commdpi.com

Deacetoxyvindoline 4-hydroxylase (D4H) mdpi.comrepositorioinstitucional.mxmdpi.com

Deacetylvindoline 4-O-acetyltransferase (DAT) mdpi.comrepositorioinstitucional.mxmdpi.com

The pathway from the central intermediate strictosidine (B192452) to catharanthine and tabersonine involves several enzymes, including strictosidine glucosidase (SGD), geissoschizine synthase (GS), and tabersonine synthase (TS). researchgate.net The entire biosynthetic pathway from the primary metabolites geranyl pyrophosphate and tryptophan to the dimeric alkaloids involves over 30 enzymatic steps. osti.govescholarship.org

Table 1: Key Enzymes in the Biosynthesis of this compound Precursors

| Enzyme | Abbreviation | Role in Pathway |

|---|---|---|

| Peroxidase | PRX1 | Catalyzes the coupling of catharanthine and vindoline to form α-3',4'-anhydrovinblastine. researchgate.netmdpi.com |

| Strictosidine-β-d-glucosidase | SGD | A key enzyme that initiates the diversification of indole alkaloids from the central precursor, strictosidine. frontiersin.orgnih.gov |

| Tabersonine 16-hydroxylase 2 | T16H2 | Involved in the multi-step conversion of tabersonine to vindoline. |

| Tabersonine 3-oxygenase | T3O | A crucial enzyme in the vindoline biosynthetic branch. mdpi.commdpi.com |

| Tabersonine 3-reductase | T3R | Works in conjunction with T3O to modify the tabersonine structure. mdpi.commdpi.com |

| Deacetoxyvindoline 4-hydroxylase | D4H | Catalyzes a late step in the vindoline pathway. mdpi.comrepositorioinstitucional.mxmdpi.com |

| Deacetylvindoline 4-O-acetyltransferase | DAT | The final enzyme in the vindoline biosynthesis, responsible for the acetylation step. mdpi.comrepositorioinstitucional.mxmdpi.com |

Vindoline and catharanthine are the essential building blocks for the formation of this compound and other dimeric alkaloids. numberanalytics.comescholarship.org In C. roseus, these two monomeric indole alkaloids are synthesized through separate branches of the TIA pathway. researchgate.net The coupling of vindoline and catharanthine is a critical regulatory point for the production of these dimeric compounds. researchgate.net Interestingly, the plant spatially separates these two precursors to control the formation of the dimers. nih.gov Catharanthine is found in the wax exudates on the leaf surface, while vindoline is located within specialized leaf cells. nih.gov This separation likely explains the naturally low levels of dimeric alkaloids like vinblastine and this compound in the plant. nih.gov The peroxidase-mediated reaction brings these two precursors together to form α-3',4'-anhydrovinblastine, which then serves as the backbone for other dimeric alkaloids. researchgate.netmdpi.com

The biosynthesis of terpenoid indole alkaloids in C. roseus is a highly compartmentalized process, involving at least seven different subcellular locations. frontiersin.orgnih.gov This intricate organization allows for tight regulation of the metabolic pathway and prevents the accumulation of potentially toxic intermediates. numberanalytics.com The enzymes involved in the pathway are localized in various organelles, including the cytoplasm, vacuole, tonoplast membrane, and endoplasmic reticulum. This necessitates the transport of pathway intermediates between different compartments.

The entire biosynthetic pathway for vinblastine, and by extension this compound, is organized across three distinct cell types in the leaves of C. roseus. mpg.de The initial steps occur in specialized cells associated with the vascular bundles (IPAP cells), the middle part of the pathway is expressed in epidermal cells, and the final steps take place in rare specialized cells called idioblasts. mpg.de Vindoline and catharanthine accumulate at high concentrations within these idioblast cells. mpg.de

The regulation of TIA biosynthesis is also controlled by a complex network of transcription factors and signaling molecules. frontiersin.orgmicrobiologyjournal.org Plant hormones such as jasmonates play a significant role in upregulating the expression of genes in the TIA pathway. frontiersin.orgmdpi.com Light is another important regulatory factor, stimulating the expression of the genes encoding the final enzymes in the vindoline biosynthetic pathway. mdpi.com

Role of Monomeric Precursors, Vindoline and Catharanthine, in Dimeric Alkaloid Formation

Synthetic Biology and Metabolic Engineering Approaches for this compound Precursors

The low abundance of this compound and its precursors in C. roseus has driven research into alternative production platforms. researchgate.net Synthetic biology and metabolic engineering offer promising strategies to produce these valuable compounds in a more sustainable and cost-effective manner. researchgate.nethudsonlabautomation.comwikipedia.org

Saccharomyces cerevisiae, or baker's yeast, has emerged as a powerful host for the heterologous production of plant-derived natural products. researchgate.netnih.gov Researchers have successfully engineered yeast to produce both vindoline and catharanthine. researchgate.neteurekalert.org This involves transferring the complex, multi-gene biosynthetic pathways from C. roseus into the yeast. escholarship.orgnih.gov

The entire 31-step biosynthetic pathway to vinblastine precursors has been reconstituted in yeast, a significant achievement in metabolic engineering. researchgate.netnih.gov This involved expressing a large number of heterologous genes from plants and making numerous genetic modifications to the yeast genome to optimize the supply of precursors and cofactors. osti.govescholarship.org

**Table 2: Production of this compound Precursors in Engineered *Saccharomyces cerevisiae***

| Compound | Production Titer | Reference |

|---|---|---|

| Catharanthine | 527.1 µg/L | researchgate.neteurekalert.org |

| Vindoline | 305.1 µg/L | nih.gov |

| Vindoline (from tabersonine) | ~16.5 mg/L | mdpi.comnih.govresearchgate.net |

The goal of metabolic engineering is to achieve de novo biosynthesis, where the desired compound is produced from simple carbon sources like glucose. nih.gov Significant progress has been made in the de novo production of both vindoline and catharanthine in yeast. researchgate.netnih.gov This has been achieved by dividing the long biosynthetic pathway into functional modules and systematically optimizing each module to remove bottlenecks. nih.govresearchgate.net

Strategies to enhance yields include:

Increasing gene copy numbers: Amplifying the expression of rate-limiting enzymes in the pathway can significantly boost production. eurekalert.orgnih.govresearchgate.net

Enzyme engineering and pairing: Optimizing the compatibility of cytochrome P450 enzymes with their corresponding reductase partners is crucial for their function in a heterologous host. mdpi.comnih.govresearchgate.net

Cofactor supply enhancement: Ensuring an adequate supply of necessary cofactors like NADPH and SAM is essential for the efficient functioning of the biosynthetic enzymes. nih.govresearchgate.net

Bioconversion: Another approach is to feed a later-stage intermediate, such as tabersonine, to an engineered yeast strain that expresses only the downstream part of the pathway. This has led to significantly higher titers of vindoline. mdpi.comnih.govresearchgate.net

These advancements in synthetic biology and metabolic engineering are paving the way for the large-scale, fermentation-based production of this compound precursors, which could ultimately lead to a more reliable and affordable supply of important anticancer drugs. escholarship.orgnih.gov

Pathway Debottlenecking and Optimization for Scalable Production

The successful reconstitution of the this compound precursor pathways in microbial hosts like Saccharomyces cerevisiae is a significant achievement, but achieving industrially relevant titers requires extensive pathway optimization and debottlenecking. nih.govmdpi.comnih.gov The complexity of the monoterpenoid indole alkaloid (MIA) biosynthesis, which involves over 30 enzymatic steps, presents numerous challenges, including metabolic imbalances, accumulation of toxic intermediates, and competition with native cellular processes. nih.govnih.gov Addressing these issues is crucial for developing a sustainable and scalable production platform.

A primary challenge in engineering microbial hosts for MIA production is the sheer length and complexity of the biosynthetic pathway. The entire pathway to vinblastine precursors, catharanthine and vindoline, involves 31 steps from basic metabolites. nih.gov This complexity introduces numerous potential bottlenecks where metabolic flux can be restricted. Identifying and alleviating these bottlenecks is a central theme in the metabolic engineering of these pathways. mdpi.compnas.org

One of the initial bottlenecks identified in the vindoline branch of the pathway was the activity of key enzymes like tabersonine 16-hydroxylase (T16H), N-methyltransferase (NMT), and desacetoxyvindoline 4-hydroxylase (D4H). pnas.org Early yeast engineering efforts saw the accumulation of pathway intermediates, indicating that the catalytic efficiency of these enzymes was insufficient to handle the metabolic flux. pnas.org

To overcome these limitations, researchers have employed a variety of strategies focused on rational and evolutionary engineering. A "bottlenecking-and-debottlenecking" strategy has been proposed, where pathways are intentionally constrained to facilitate the directed evolution of specific enzymes, followed by flux optimization. escholarship.orgresearchgate.net

Key strategies for pathway optimization include:

Fine-tuning Gene Expression: The expression levels of pathway enzymes must be carefully balanced. Modulating the copy number of genes encoding key enzymes, such as T16H and tabersonine-16-O-methyltransferase (16OMT), has been shown to be effective in channeling tabersonine towards vindoline synthesis and away from competing side reactions. nih.govmdpi.com This prevents the accumulation of undesired intermediates and maximizes the carbon flux towards the final product.

Optimization of Fermentation Conditions: The production environment plays a significant role in the efficiency of the microbial cell factory. Rational optimization of the culture medium, including its composition and pH, along with the development of sequential feeding strategies, has been shown to dramatically improve the conversion of tabersonine to vindoline. nih.govnih.gov In one study, optimizing the fermentation process in a fed-batch bioreactor led to a vindoline titer of 266 mg/L, achieving an 88% yield from the fed precursor. nih.govnih.gov

The table below summarizes key bottlenecks identified in the heterologous production of this compound precursors and the corresponding optimization strategies employed.

| Bottleneck | Enzymes/Processes Involved | Optimization Strategy | Reference |

|---|---|---|---|

| Low enzyme activity / Intermediate accumulation | T16H, NMT, D4H | Directed evolution of enzymes; Fine-tuning of gene copy numbers to balance pathway flux. | pnas.orgmdpi.com |

| Competition for precursors | Tabersonine 3-oxygenase (T3O) vs. Tabersonine 16-hydroxylase (T16H) | Modulating gene copy numbers of T16H and 16OMT to optimize tabersonine methoxylation and channel flux away from side-product formation. | mdpi.com |

| Insufficient precursor/cofactor supply | Tryptophan biosynthesis, Mevalonate (MVA) pathway, S-adenosyl methionine (SAM), NADPH | Overexpression of native yeast genes involved in precursor and cofactor biosynthesis. | nih.gov |

| Suboptimal fermentation performance | Overall yeast metabolism and growth | Optimization of medium pH, composition, and implementation of precursor feeding strategies in fed-batch bioreactors. | nih.govnih.gov |

| Transport limitations | Membrane transporters | Engineering transport systems to improve uptake of precursors (e.g., tabersonine) and export of final products. | mdpi.com |

Through the systematic application of these debottlenecking and optimization strategies, significant improvements in the production of this compound precursors have been achieved in engineered yeast. The following table highlights the progression of vindoline and catharanthine titers reported in different studies, showcasing the success of these synthetic biology approaches.

| Product | Host Organism | Production Strategy | Reported Titer (µg/L) | Reference |

|---|---|---|---|---|

| Vindoline | S. cerevisiae | Precursor-directed synthesis from tabersonine with pathway and fermentation optimization. | 266,000 | nih.govnih.gov |

| Vindoline | S. cerevisiae | De novo biosynthesis with pathway debottlenecking and optimization. | 305.1 | nih.gov |

| Catharanthine | S. cerevisiae | De novo biosynthesis with pathway debottlenecking and optimization. | 527.1 | nih.gov |

| Vindoline | S. cerevisiae | Initial de novo pathway reconstitution. | ~16.5 | researchgate.net |

These research findings collectively demonstrate that a multi-faceted approach, combining rational metabolic engineering, systems biology, and optimized bioprocessing, is essential for overcoming the inherent complexities of MIA biosynthesis. nih.govfrontiersin.org The continued application of these strategies paves the way for the development of a robust and economically viable microbial supply chain for this compound and other high-value vinca (B1221190) alkaloids. nih.gov

Synthetic Analogues and Structure Activity Relationship Studies of Vinleurosine

Design and Synthesis of Novel Vinleurosine (B1683062) Derivatives

The generation of novel this compound analogues is driven by the goal of enhancing its pharmacological profile, including increased potency, tumor selectivity, and circumvention of drug resistance mechanisms. Research primarily focuses on chemical modifications of its constituent monomeric units, vindoline (B23647) and catharanthine (B190766), or direct modification of the dimeric structure.

Chemical Modifications and Strategies for Structural Diversification

Structural diversification of Vinca (B1221190) alkaloids is achieved by applying various chemical modification strategies. These methods aim to introduce new functional groups or alter existing ones to modulate the molecule's physicochemical properties and biological activity. mdpi.commdpi.com A common approach involves the functionalization of the vindoline subunit, which is more abundant in the Catharanthus roseus plant than the dimeric alkaloids. nih.gov

Key strategies for structural diversification include:

Modification of the Vindoline Moiety: The vindoline structure presents several reactive sites for chemical alteration. For instance, the acetyl group at position C-17 can be removed to yield 17-desacetylvindoline, which can then be re-acylated with various carboxylic acids to introduce novel side chains. mdpi.com This allows for the attachment of moieties like phosphonium (B103445) groups, which can facilitate passage through cell membranes. mdpi.com

Introduction of Pharmacophores: A modern strategy involves creating hybrid molecules by linking the vindoline scaffold to other known pharmacophores. nih.gov For example, vindoline has been coupled with units such as amino acids, 1,2,3-triazoles, morpholine, and piperazine (B1678402) to create new derivatives with potentially enhanced or novel biological activities. nih.gov Click chemistry is an increasingly utilized method for efficiently synthesizing these complex molecules. nih.gov

These chemical modifications allow for the creation of a diverse library of compounds from a single natural product scaffold, enabling extensive exploration of structure-activity relationships. mdpi.comrsc.org

Semi-Synthetic Approaches to Generate New Analogues

Semi-synthesis, which uses natural products as starting materials for chemical modifications, is the cornerstone of developing new Vinca alkaloid analogues like vinorelbine (B1196246) and vinflunine (B192657). researchgate.net This approach leverages the complex, stereochemically rich scaffolds provided by nature.

A primary semi-synthetic strategy involves the coupling of vindoline and catharanthine. researchgate.net While this is the basis for the total synthesis of vinblastine (B1199706), modifications to this process can yield novel analogues. Another powerful semi-synthetic route starts with an existing dimeric alkaloid, such as vinblastine or this compound itself, and subjects it to chemical transformation. For example, the creation of the clinically successful drug vinorelbine involves the modification of anhydrovinblastine, a derivative of vinblastine. researchgate.net

Researchers have successfully synthesized new vindoline derivatives by coupling them with various trisubstituted phosphines via flexible or rigid linkers. mdpi.com In one such approach, 17-desacetylvindoline was O-acylated with 3,3,3-triphenylpropanoyl chloride to generate an ester with a bulky triphenylmethyl group, demonstrating the feasibility of introducing significant structural changes at this position. mdpi.com These semi-synthetic methods are crucial for producing analogues that are not accessible through direct isolation from natural sources, thereby expanding the therapeutic potential of the Vinca alkaloid family. researchgate.netmdpi.com

Comprehensive Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of this compound and its analogues correlates with their biological activity. These analyses provide critical insights for the rational design of more effective and less toxic anticancer agents. uah.es

Relationship between Chemical Structure and Cell Cycle Perturbation Profile

By disrupting microtubule dynamics, Vinca alkaloids interfere with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. This leads to an arrest of cancer cells in the G2/M phase of the cell cycle. nih.govmdpi.com

The efficiency and nature of this cell cycle arrest can be modulated by structural modifications to the alkaloid. Studies comparing novel derivatives to parent compounds have shown that structural changes can lead to a more potent mitotic block. For example, the derivative S12363 was found to accumulate a higher percentage of L1210 leukemia cells in the M phase, and at lower concentrations, than vinblastine or vincristine (B1662923). nih.gov This suggests that specific chemical alterations can enhance the ability of the compound to interfere with mitosis.

Furthermore, some Vinca alkaloids can induce cell death directly from the G1 phase by affecting interphase microtubules, indicating that their cytotoxic effects are not solely dependent on mitotic arrest. nih.gov The specific chemical structure of a derivative can therefore dictate its primary mechanism of cytotoxicity, whether through mitotic catastrophe following G2/M arrest or through interphase death, providing another avenue for therapeutic optimization. nih.govembopress.org

Influence of Structural Modifications on Apoptosis Induction Efficiency

The ultimate fate of a cancer cell following treatment with a Vinca alkaloid is often apoptosis, or programmed cell death. researchgate.net The prolonged mitotic arrest induced by these drugs is a powerful trigger for the intrinsic apoptotic pathway. nih.gov

The relationship between chemical structure and apoptosis induction is closely linked to the upstream effects on tubulin and the cell cycle.

Enhanced Mitotic Arrest: Structural modifications that lead to more potent tubulin binding and a more sustained G2/M block generally result in more efficient induction of apoptosis. The cell's inability to complete mitosis activates checkpoint pathways that ultimately engage the apoptotic machinery.

Modulation of Apoptotic Proteins: The apoptotic process is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both anti-apoptotic members (like Bcl-2 and Mcl-1) and pro-apoptotic members (like Bax and Bak). nih.govfrontiersin.org Sustained mitotic stress leads to changes in the expression and activity of these proteins, tipping the balance in favor of apoptosis. mdpi.com Structural changes to a Vinca derivative that more effectively trigger these upstream stress signals can enhance the downstream apoptotic response.

Therefore, SAR studies focusing on apoptosis often measure the activation of caspases and changes in the Bcl-2 protein ratio as key indicators of a compound's pro-apoptotic efficacy. mdpi.com Designing derivatives that are more potent inducers of apoptosis is a primary goal in the development of next-generation Vinca alkaloid therapeutics.

Development of Derivatives with Enhanced Potency or Altered Mechanistic Profiles

Therefore, a data table and detailed research findings for this specific subsection cannot be provided at this time.

Computational and Biophysical Approaches in Vinleurosine Research

Molecular Docking Studies of Vinleurosine-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comresearchgate.net This method is widely used to understand the binding mode of ligands, such as This compound (B1683062), to their protein targets, like tubulin. researchgate.netnih.gov

Prediction of Binding Modes and Identification of Active Site Residues

Molecular docking studies have been employed to predict how this compound and its analogues bind to tubulin. These studies help in identifying the key amino acid residues within the binding site that are crucial for the interaction. For instance, docking studies of vinblastine (B1199706), a closely related Vinca (B1221190) alkaloid, into the tubulin structure (PDB ID: 1Z2B) have shown that it forms hydrogen bonds with residues such as Pro222 and Asn329. researchgate.net The catharanthus alkaloids, including this compound, are known to bind at the interface of α- and β-tubulin. nih.gov

Docking studies on various tubulin inhibitors have revealed that the binding site, often referred to as the Vinca domain, is located at the interface of two tubulin molecules. nih.gov For example, studies on vinorelbine (B1196246), another this compound analogue, have utilized molecular docking to determine the most favorable binding mode within different tubulin structures (PDB IDs: 4O2B, 1SA0, 7CNN). nih.gov Such studies provide a structural basis for understanding the inhibitory activity of these compounds. nih.gov

Table 1: Key Residues in Tubulin Interacting with Vinca Alkaloids Identified Through Molecular Docking

| Interacting Residue | Tubulin Subunit | Type of Interaction | Reference |

| Pro222 | β-tubulin | Hydrogen Bond | researchgate.net |

| Asn329 | α-tubulin | Hydrogen Bond | researchgate.net |

| Val177 | β-tubulin | Hydrophobic Interaction | researchgate.net |

| Asp179 | β-tubulin | Hydrophobic Interaction | researchgate.net |

| Tyr210 | β-tubulin | Hydrophobic Interaction | researchgate.net |

| Phe351 | α-tubulin | Hydrophobic Interaction | researchgate.net |

| Cys241 | β-tubulin | Hydrogen Bond | mdpi.com |

| Ala250 | β-tubulin | Hydrogen Bond | mdpi.com |

Molecular Dynamics Simulations for Mechanistic Insights and Drug Design

Molecular dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. mdpi.comnih.gov In the context of this compound research, MD simulations provide a dynamic view of the drug-target interactions, offering deeper mechanistic insights that complement the static pictures obtained from molecular docking. mdpi.complos.org

Analysis of Conformational Dynamics of Tubulin Upon this compound Binding

Tubulin undergoes significant conformational changes that are essential for microtubule dynamics. elifesciences.orgnih.gov Unpolymerized tubulin exists in a "curved" conformation, while tubulin within a microtubule adopts a "straight" conformation. mdpi.comelifesciences.org MD simulations can be used to explore how the binding of ligands like this compound influences these conformational states. plos.org

Studies have shown that the binding of certain drugs can stabilize either the straight or bent conformation of tubulin, thereby affecting microtubule assembly. plos.org For example, MD simulations have revealed that the binding of colchicine (B1669291), another anti-tubulin agent, shifts the conformational equilibrium of tubulin towards the bent state, which is incompatible with microtubule formation. plos.org Similar simulations for this compound could elucidate its precise effect on tubulin's conformational landscape. The simulations can track changes in the root mean square deviation (RMSD) and root mean square fluctuation (RMSF) of the protein backbone to assess stability and flexibility upon ligand binding. plos.orgbiorxiv.org

Simulation of Microtubule Polymerization Inhibition by this compound

MD simulations can model the process of microtubule polymerization and how it is affected by anti-mitotic agents. nih.govnih.gov By simulating a system containing tubulin dimers and this compound, researchers can observe how the drug interferes with the addition of new tubulin subunits to the growing microtubule end. nih.gov These simulations can reveal how this compound binding alters the interaction energies between tubulin dimers, thereby inhibiting polymerization. nih.gov

Vinca alkaloids are known to inhibit microtubule assembly, and MD simulations can provide a step-by-step visualization of this process. nih.govoncotarget.com For instance, simulations can show how this compound binding induces a curved conformation in tubulin protofilaments, preventing their incorporation into the straight microtubule lattice. nih.govelifesciences.org

Computational Studies of this compound-Carrier Interactions for Delivery Systems

Computational methods are increasingly used to design and evaluate drug delivery systems (DDS) for anticancer agents like this compound. mdpi.comsrce.hr These studies can predict the interactions between the drug and carrier molecules, such as polymers or nanoparticles, helping to optimize drug loading and release characteristics. srce.hrnih.gov

Molecular dynamics simulations can be employed to study the stability of drug-carrier complexes and the mechanisms of drug release. nih.gov For example, simulations can assess the binding energy between this compound and a polymer carrier, providing insights into the encapsulation efficiency and stability of the formulation. srce.hr Computational approaches can also be used to predict the permeability of the drug-carrier system across biological membranes, a critical factor for effective drug delivery. mdpi.commdpi.com These in silico studies are valuable for the rational design of novel delivery systems with improved therapeutic efficacy and reduced side effects. nih.gov

Advanced Biophysical Techniques for Interaction Characterization

A variety of advanced biophysical techniques are employed to characterize the interactions between this compound and its biological targets in detail. springer.comelsevier.com These methods provide quantitative data on binding affinity, thermodynamics, and stoichiometry.

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a binding event. nih.govdomainex.co.uk An ITC experiment can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction between this compound and tubulin in a single experiment. domainex.co.ukresearchgate.net This provides a complete thermodynamic profile of the binding process, revealing whether the interaction is driven by enthalpy or entropy. domainex.co.ukrsc.org ITC has been used to study the binding of various drugs to tubulin, including other Vinca alkaloids. researchgate.net